Positional Isomer Identity: The 4,6‑Dichloro‑5‑CHF₂ Arrangement is Structurally Unique vs. 2,4‑ and 2,6‑Substituted Isomers
The target compound places the CHF₂ group at C‑5 with chlorine atoms at C‑4 and C‑6. The positional isomer 2,4‑dichloro‑5‑(difluoromethyl)pyrimidine (CAS 1807617‑94‑2) positions one chlorine at C‑2 instead of C‑6, while 4,6‑dichloro‑2‑(difluoromethyl)pyrimidine (CAS 1816289‑02‑7) relocates the CHF₂ moiety to C‑2 [REFS‑1][REFS‑2]. For comparison, 4,6‑dichloropyrimidine (CAS 1193‑21‑1) bears no CHF₂ group [REFS‑3]. All isomers share the formula C₅H₂Cl₂F₂N₂ (MW 198.99), making unambiguous structural specification essential for procurement [REFS‑4].
| Evidence Dimension | Molecular topology (substituent positions) |
|---|---|
| Target Compound Data | 4,6‑dichloro‑5‑(difluoromethyl)pyrimidine |
| Comparator Or Baseline | 2,4‑dichloro‑5‑(difluoromethyl)pyrimidine (CAS 1807617‑94‑2); 4,6‑dichloro‑2‑(difluoromethyl)pyrimidine (CAS 1816289‑02‑7); 4,6‑dichloropyrimidine (CAS 1193‑21‑1) |
| Quantified Difference | Qualitative – different substitution patterns produce distinct SₙAr activation profiles |
| Conditions | Structural identity determined by InChI and InChI Key |
Why This Matters
Incorrect positional isomer selection leads to different regioisomeric products in parallel synthesis libraries; the 4,6‑dichloro‑5‑CHF₂ regioisomer is required for specific agrochemical lead series requiring C‑5 difluoromethyl substitution.
